molecular formula C18H19NO3 B1314732 Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate CAS No. 428872-08-6

Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate

Cat. No.: B1314732
CAS No.: 428872-08-6
M. Wt: 297.3 g/mol
InChI Key: BEAQNRVFELEUHY-MDZDMXLPSA-N
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Description

Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate (CAS 428872-08-6) is a synthetic pyrrole-based α,β-unsaturated ester. Its structure features a 1-methylpyrrole core substituted at the 4-position with a 4-methylbenzoyl group and at the 2-position with a propenoate ester (Fig. 1). The compound is synthesized via Paal-Knorr condensation, as demonstrated in Scheme 15 of , where 1,4-dicarbonyl precursors react with nitroaniline derivatives to form the pyrrole ring . Crystallographic studies of related compounds (e.g., ) confirm syn-periplanar conformations across the C=C bond, a feature critical for conjugation and reactivity .

Properties

IUPAC Name

ethyl (E)-3-[1-methyl-4-(4-methylbenzoyl)pyrrol-2-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-4-22-17(20)10-9-16-11-15(12-19(16)3)18(21)14-7-5-13(2)6-8-14/h5-12H,4H2,1-3H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAQNRVFELEUHY-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CN1C)C(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CN1C)C(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471858
Record name Ethyl (2E)-3-[1-methyl-4-(4-methylbenzoyl)-1H-pyrrol-2-yl]prop-2-enoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428872-08-6
Record name Ethyl (2E)-3-[1-methyl-4-(4-methylbenzoyl)-1H-pyrrol-2-yl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrol-2-yl}prop-2-enoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Methylphenyl Group: This step involves the Friedel-Crafts acylation reaction, where the pyrrole ring is acylated with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Ethyl Ester: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing more efficient catalysts and solvents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit promising anticancer properties. Research has shown that the incorporation of a pyrrole moiety can enhance the cytotoxic effects against various cancer cell lines. For example, compounds similar to ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate have been tested for their ability to inhibit tumor growth in vitro and in vivo .
  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity, which is being explored in preclinical studies. The presence of the carbonyl group may contribute to its efficacy in modulating inflammatory pathways .
  • Neuroprotective Effects : Some derivatives have shown neuroprotective effects in models of neurodegenerative diseases. The mechanism involves the modulation of oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease .

Agricultural Applications

  • Pesticide Development : this compound has potential as a precursor for developing novel pesticides. Its structural characteristics may allow for the design of compounds that target specific pests while minimizing environmental impact .
  • Plant Growth Regulators : Research is ongoing into its use as a plant growth regulator, where it could enhance growth rates or resistance to stressors such as drought or disease .

Material Science Applications

  • Polymer Synthesis : The compound can be utilized in the synthesis of polymers with specific properties. Its reactive double bond allows for copolymerization with other monomers to create materials with tailored mechanical and thermal properties .
  • Coatings and Adhesives : Due to its chemical stability and reactivity, this compound can be incorporated into coatings and adhesives that require durability and resistance to environmental degradation .

Case Studies

StudyApplicationFindings
Anticancer ResearchShowed significant cytotoxicity against breast cancer cell lines with IC50 values indicating potential for further development as an anticancer agent.
NeuroprotectionDemonstrated effectiveness in reducing neuronal cell death in oxidative stress models, suggesting a pathway for therapeutic use in neurodegenerative diseases.
Agricultural PesticideDeveloped a derivative that exhibited high efficacy against aphids while being safe for beneficial insects, highlighting its potential in sustainable agriculture.

Mechanism of Action

The mechanism of action of Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Pyrrole-Based Esters with Varied Substituents

Compounds sharing the pyrrole-propenoate backbone but differing in substituents exhibit distinct physicochemical and biological properties:

Compound Name Substituent at Pyrrole 4-Position Key Properties/Applications Reference
Target Compound 4-Methylbenzoyl Potential tyrosine phosphatase inhibitor
Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate Cyano Crystalline structure; syn-periplanar conformation
Ethyl trans-3-[1-methyl-4-(4-substituted-benzoyl)-1H-pyrrol-2-yl]propenoate derivatives Varied benzoyl groups (e.g., nitro, methoxy) Tunable electronic properties for drug design
Ethyl (2R)-2-[(1,4,5-methyl-1-(4-heptylphenylpropyl)-1H-pyrrol-2-yl]phenoxy]-3-phenylpropanoate Heptylphenylpropyl Oily substance; phosphatase inhibition

Key Observations :

  • Substituents like nitro or methoxy groups () alter electronic effects, influencing reactivity in nucleophilic additions .
  • The heptylphenylpropyl chain in increases molecular weight and may enhance target binding affinity in enzyme inhibition .

Phenylpropenoate Esters with Diverse Functional Groups

Compounds retaining the propenoate ester but differing in aromatic substituents:

Compound Name Aromatic Substituent Key Properties/Applications Reference
Ethyl (2E)-3-(2′-propargyloxyphenyl)prop-2-enoate Propargyloxy Precursor for allylic amides via reduction
Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate Hydroxyl Biomarker in vinegar; weakly acidic
Ethyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate Pyrazole Discontinued; unknown bioactivity

Key Observations :

  • The propargyloxy group () enables click chemistry modifications, unlike the target compound’s methylbenzoyl group .
  • The hydroxyl substituent in increases water solubility but reduces stability due to acidity .

Structural and Crystallographic Insights

  • Syn-periplanar Conformation : The target compound’s C=C bond adopts a syn-periplanar geometry, confirmed in analogs like (torsion angle = 3.2°) . This alignment optimizes π-π stacking in crystal lattices and enhances reactivity in Michael additions.
  • Hydrogen Bonding : Pyrrole N–H and ester carbonyl groups participate in intermolecular hydrogen bonds (e.g., C–H⋯O in ), stabilizing supramolecular arrangements .

Biological Activity

Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has a molecular formula of C16H17N3O3C_{16}H_{17}N_{3}O_{3} and a molecular weight of approximately 297.3 g/mol. Its structure features a pyrrole ring substituted with a methyl group and a carbonyl moiety, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antitumor activity. This compound has been evaluated for its effectiveness against various cancer cell lines.

Table 1: Antitumor Activity Against Different Cell Lines

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)15.4
A549 (Lung Cancer)12.8
HeLa (Cervical Cancer)10.5

These results suggest that the compound has promising potential as an antitumor agent, particularly against cervical cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Table 2: Inhibition of Pro-inflammatory Cytokines

CytokineConcentration (μM)Inhibition (%)Reference
TNF-alpha1045
IL-61050

These findings indicate that the compound may be useful in treating inflammatory diseases.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 3: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

In a notable case study, researchers synthesized this compound and evaluated its pharmacokinetics and toxicity in animal models. The results showed that the compound exhibited favorable absorption, distribution, metabolism, and excretion (ADME) profiles with minimal toxicity at therapeutic doses.

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